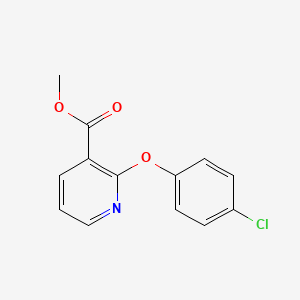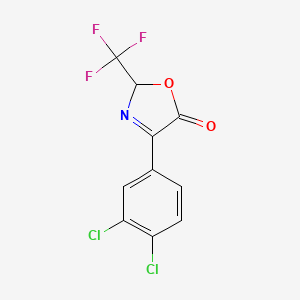
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzonitrile, 97% (2,3,4,6-TFMBN) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. 2,3,4,6-TFMBN has been used as a solvent, reactant, and reagent in various organic synthesis reactions and has been extensively studied in recent years due to its unique properties.
Mecanismo De Acción
2,3,4,6-TFMBN is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -55°C and a boiling point of 97°C. Its unique properties are due to its highly fluorinated structure, which results in a low dipole moment and a high boiling point. This allows it to act as a solvent or reactant in various organic synthesis reactions.
Biochemical and Physiological Effects
2,3,4,6-TFMBN has been studied for its potential biochemical and physiological effects. Studies have found that it has low toxicity in mammals, although it can be irritating to the skin and eyes. It has also been found to have low mutagenic and teratogenic effects. Furthermore, it has been found to have low acute and chronic toxicity in mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,6-TFMBN has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low toxicity and low mutagenic and teratogenic effects, making it a safe option for laboratory experiments. Additionally, it has a low dipole moment and a high boiling point, making it a suitable solvent for a variety of reactions. However, it is important to note that 2,3,4,6-TFMBN is a highly fluorinated compound and therefore can be difficult to handle and dispose of safely.
Direcciones Futuras
There are a number of potential future directions for research involving 2,3,4,6-TFMBN. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and polymeric materials. Additionally, further studies into its environmental impact and its potential uses in green chemistry could be explored. Finally, further studies into its potential applications in the synthesis of pharmaceuticals and dyes could also be explored.
Métodos De Síntesis
2,3,4,6-TFMBN can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution, the reaction of trifluoromethylbenzene and hydrofluoric acid, and the reaction of trifluoromethylbenzene and tetrafluoroboric acid. The most common method of synthesis is the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution. This method involves the reaction of trifluoromethylbenzene and sodium fluoride in an aqueous solution at a temperature of 80°C for a period of 2 to 4 hours.
Aplicaciones Científicas De Investigación
2,3,4,6-TFMBN has been widely used as a solvent, reactant, and reagent in various organic synthesis reactions due to its unique properties. It has been used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Furthermore, 2,3,4,6-TFMBN has been used in the synthesis of organometallic compounds, such as organocopper and organoiron complexes. Additionally, it has been used in the synthesis of polymers and polymeric materials.
Propiedades
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)6(11)3(4)8(13,14)15 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGYCWLQMGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)



